2-Amino-4-chloropyrimidine-5-carbaldehyde
CAS No.: 848697-17-6
Cat. No.: VC3258024
Molecular Formula: C5H4ClN3O
Molecular Weight: 157.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 848697-17-6 |
|---|---|
| Molecular Formula | C5H4ClN3O |
| Molecular Weight | 157.56 g/mol |
| IUPAC Name | 2-amino-4-chloropyrimidine-5-carbaldehyde |
| Standard InChI | InChI=1S/C5H4ClN3O/c6-4-3(2-10)1-8-5(7)9-4/h1-2H,(H2,7,8,9) |
| Standard InChI Key | HQPIRYBQWBFUSV-UHFFFAOYSA-N |
| SMILES | C1=C(C(=NC(=N1)N)Cl)C=O |
| Canonical SMILES | C1=C(C(=NC(=N1)N)Cl)C=O |
Introduction
Structural Characteristics
2-Amino-4-chloropyrimidine-5-carbaldehyde (CAS No. 848697-17-6) is a substituted pyrimidine with a molecular formula of C₅H₄ClN₃O and a molecular weight of 157.56 g/mol . The compound features a pyrimidine ring as its core structure with three key functional groups positioned strategically:
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An amino group (-NH₂) at the 2-position
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A chlorine atom at the 4-position
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A carbaldehyde (formyl) group (-CHO) at the 5-position
The structural arrangement of these functional groups around the pyrimidine ring contributes significantly to the compound's reactivity and potential applications. The presence of both electron-donating (amino) and electron-withdrawing (chloro and aldehyde) groups creates a unique electronic distribution that affects its chemical behavior.
Physical and Chemical Properties
2-Amino-4-chloropyrimidine-5-carbaldehyde exhibits characteristic physical and chemical properties that are important for understanding its behavior in various reactions and applications.
Physical Properties
The compound presents as a solid at room temperature with physical properties typical of substituted pyrimidines. The melting point varies based on purity and preparation methods .
| Property | Value |
|---|---|
| Molecular Formula | C₅H₄ClN₃O |
| Molecular Weight | 157.56 g/mol |
| Physical State | Solid |
| SMILES | C1=C(C(=NC(=N1)Cl)N)C=O (isomer) |
| InChI | InChI=1S/C5H4ClN3O/c6-5-8-1-3(2-10)4(7)9-5/h1-2H,(H2,7,8,9) (isomer) |
Chemical Reactivity
The compound's reactivity is largely determined by its functional groups:
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The aldehyde group at the 5-position is highly reactive toward nucleophiles, making it an excellent site for condensation reactions.
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The amino group at the 2-position can participate in various transformations including acylation, alkylation, and can serve as a nucleophile in many reactions.
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The chlorine at the 4-position acts as a leaving group, facilitating nucleophilic aromatic substitution reactions.
These functional groups allow 2-Amino-4-chloropyrimidine-5-carbaldehyde to participate in various chemical transformations, making it a versatile building block in organic synthesis.
Applications in Chemical Research
2-Amino-4-chloropyrimidine-5-carbaldehyde finds applications in various fields of chemical research, primarily due to its reactive functional groups and heterocyclic structure.
Role as a Synthetic Intermediate
The compound serves as an important intermediate in organic synthesis, particularly for the preparation of more complex pyrimidine derivatives. Its versatility stems from:
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The aldehyde group, which can undergo condensation reactions with various nucleophiles
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The amino group, which can participate in amination and coupling reactions
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The chlorine substituent, which facilitates nucleophilic aromatic substitution
These functional groups allow for diverse structural modifications, making 2-Amino-4-chloropyrimidine-5-carbaldehyde valuable in creating compound libraries for structure-activity relationship studies.
Specific Reaction Types
Common reactions involving 2-Amino-4-chloropyrimidine-5-carbaldehyde include:
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Schiff base formation through condensation of the aldehyde with primary amines
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Nucleophilic aromatic substitution at the chlorine position
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Functionalization of the amino group through acylation or alkylation
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Reduction of the aldehyde to create hydroxymethyl derivatives
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Oxidation of the aldehyde to carboxylic acid derivatives
Medicinal Chemistry Applications
Pyrimidine derivatives, including compounds structurally related to 2-Amino-4-chloropyrimidine-5-carbaldehyde, have demonstrated significant potential in medicinal chemistry.
Structure-Activity Relationships
The pyrimidine scaffold is present in numerous biologically active compounds and pharmaceutical products. The specific substitution pattern in 2-Amino-4-chloropyrimidine-5-carbaldehyde—with amino, chloro, and formyl groups—provides a foundation for developing compounds with potential biological activities.
Literature studies indicate that polysubstituted pyrimidines carrying several substituents at position-5 of the ring (as in our target compound) can exhibit potent anti-inflammatory effects.
Comparison with Related Compounds
2-Amino-4-chloropyrimidine-5-carbaldehyde is part of a broader family of substituted pyrimidines. Understanding its relationship to similar compounds helps contextualize its properties and applications.
Structural Isomers
The positional isomer 4-amino-2-chloropyrimidine-5-carbaldehyde differs only in the positions of the amino and chloro groups but exhibits distinct chemical properties . This highlights how small structural changes can significantly impact reactivity and potential applications.
| Compound | Amino Position | Chloro Position | CAS Number | Molecular Weight |
|---|---|---|---|---|
| 2-Amino-4-chloropyrimidine-5-carbaldehyde | 2 | 4 | 848697-17-6 | 157.56 g/mol |
| 4-Amino-2-chloropyrimidine-5-carbaldehyde | 4 | 2 | 1393547-54-0 | 157.56 g/mol |
Other Related Derivatives
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (CAS No. 5604-46-6) represents a related compound with an additional chlorine atom at the 6-position . This compound serves as a precursor in various synthetic routes and demonstrates similar reactivity patterns.
2-Amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-carbaldehyde represents a more complex derivative with a benzyl(methyl)amino group at the 4-position instead of a chlorine atom.
Future Research Directions
Emerging Applications
The compound's potential in medicinal chemistry remains an area of interest, particularly in developing:
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Anti-inflammatory agents based on the pyrimidine scaffold
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Antimicrobial compounds targeting resistant strains
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Novel anticancer agents leveraging the biological activity of pyrimidine derivatives
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